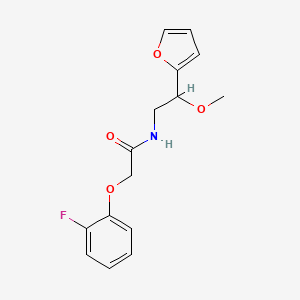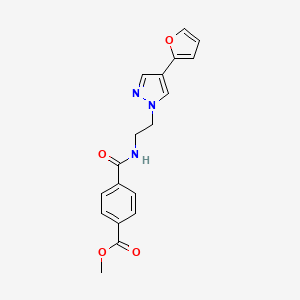
methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Crystal Engineering
Research has demonstrated the utility of pyrazolylbenzoates in developing supramolecular structures through hydrogen bonding. For example, Portilla et al. (2007) investigated molecules linked by hydrogen bonds into chains and sheets, highlighting the potential of such compounds in designing materials with specific molecular architectures (Portilla et al., 2007).
Organic Synthesis
In the realm of organic synthesis, the interaction between ethylene and biomass-derived furans, catalyzed by Lewis acid molecular sieves, has been explored for the production of bio-based terephthalic acid precursors. This research suggests the role of furan derivatives in sustainable chemistry and material science, as demonstrated by Pacheco et al. (2015) (Pacheco et al., 2015).
Reaction Mechanisms
The study of reaction mechanisms involving furan derivatives has also been a significant application. Johnstone et al. (2010) examined the high-pressure-induced phase transition in methyl 2-(carbazol-9-yl)benzoate, revealing insights into how pressure can influence crystal structures (Johnstone et al., 2010). Additionally, Griffith et al. (2006) explored the Diels-Alder reaction with furan and substituted furans, providing a deeper understanding of the reaction pathways and the influence of fluorination on reactivity (Griffith et al., 2006).
Propriétés
IUPAC Name |
methyl 4-[2-[4-(furan-2-yl)pyrazol-1-yl]ethylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-18(23)14-6-4-13(5-7-14)17(22)19-8-9-21-12-15(11-20-21)16-3-2-10-25-16/h2-7,10-12H,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHDMGSQUUEJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2579275.png)
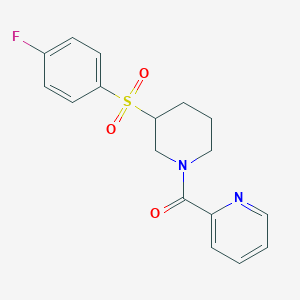
![N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2579279.png)
![3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579282.png)
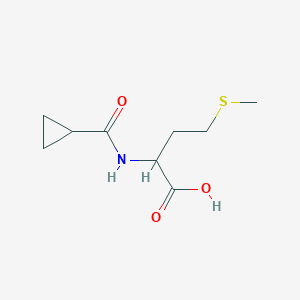
![N-(3,5-difluorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2579284.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B2579287.png)
![N-butyl-N-methyl-3-(2-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2579288.png)
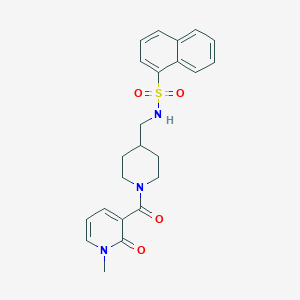
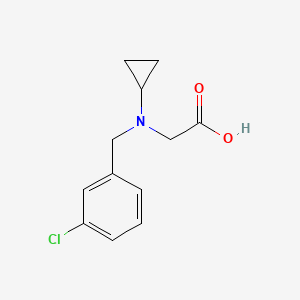
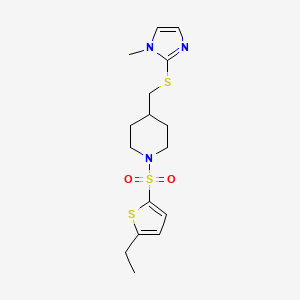
![2-(1-Ethylindol-3-yl)sulfanyl-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2579295.png)
